sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
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Overview
Description
Sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is a chemical compound known for its unique structure and properties. The presence of a trifluoromethyl group in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science . This compound is characterized by its stability and reactivity, which are influenced by the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Sodium trifluoromethanesulfinate
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- Trifluoromethylated pyrazoles
Comparison: Sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to other trifluoromethylated compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications .
Properties
Molecular Formula |
C11H6F3N2NaO3 |
---|---|
Molecular Weight |
294.16 g/mol |
IUPAC Name |
sodium;4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H7F3N2O3.Na/c12-11(13,14)6-3-1-2-4-7(6)16-5-8(17)9(15-16)10(18)19;/h1-5,17H,(H,18,19);/q;+1/p-1 |
InChI Key |
CSLNMHPBVCAMKC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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